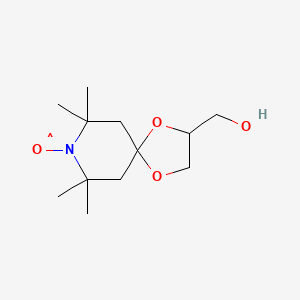
N-Oxytriacetoneamine Glycerol Ketal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Oxytriacetoneamine Glycerol Ketal is a chemical compound with the molecular formula C12H22NO4. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is often used in proteomics research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Oxytriacetoneamine Glycerol Ketal can be synthesized through the ketalization reaction between glycerol and acetone. This reaction typically involves the use of homogeneous or heterogeneous catalysts. Common catalysts include p-toluene sulphuric acid, hydrochloric acid, and sulphuric acid for homogeneous catalysis, and zeolite beta, mordenite, ZSM-5, SAPO-34, SAPO-11, and Y-zeolite for heterogeneous catalysis .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow technology. For example, using an Asia 110 continuous flow system, a mixture of acetone and glycerol in N,N-dimethylformamide (DMF) is pumped through a packed bed reactor containing Amberlyst 15 at 50°C and atmospheric pressure. This method achieves high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-Oxytriacetoneamine Glycerol Ketal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include acids like hydrochloric acid and sulphuric acid, as well as bases and other catalysts. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, ketalization reactions with acetone produce solketal, a key component used in various applications .
Scientific Research Applications
N-Oxytriacetoneamine Glycerol Ketal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: This compound is used as a fuel additive to improve gasoline properties, such as increasing the octane number and reducing gum formation
Mechanism of Action
The mechanism of action of N-Oxytriacetoneamine Glycerol Ketal involves its interaction with molecular targets and pathways. The compound can form cyclic acetals and ketals, which are stable and lack reactivity in neutral to strongly basic environments. This stability makes it useful as a protective group in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Solketal: A similar compound synthesized from glycerol and acetone, used as a fuel additive and in pharmaceutical applications.
Cyclic Acetals and Ketals: These compounds share similar properties and applications, particularly in protecting hydroxyl groups in sugars and other molecules.
Uniqueness
N-Oxytriacetoneamine Glycerol Ketal is unique due to its specific molecular structure and properties, which make it particularly useful in proteomics research and as a fuel additive. Its ability to form stable cyclic structures sets it apart from other similar compounds .
Properties
CAS No. |
150980-90-8 |
|---|---|
Molecular Formula |
C12H23NO4 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
(8-hydroxy-7,7,9,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]decan-3-yl)methanol |
InChI |
InChI=1S/C12H23NO4/c1-10(2)7-12(8-11(3,4)13(10)15)16-6-9(5-14)17-12/h9,14-15H,5-8H2,1-4H3 |
InChI Key |
QZSJOMHHDUGALT-UHFFFAOYSA-N |
SMILES |
CC1(CC2(CC(N1[O])(C)C)OCC(O2)CO)C |
Canonical SMILES |
CC1(CC2(CC(N1O)(C)C)OCC(O2)CO)C |
Synonyms |
2-(Hydroxymethyl)-7,7,9,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yloxy; 2,2,6,6-Tetramethylpiperidine 1-Oxylglycerol Ketal; TEMPO-glycerol Ketal |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















